An In-depth Technical Guide to 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Physicochemical Properties
An In-depth Technical Guide to 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid: Synthesis, Characterization, and Physicochemical Properties
Introduction: The Significance of Functionalized Pyrazole Carboxylic Acids in Modern Drug Discovery
The pyrazole ring system is a cornerstone pharmacophore in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1] Its prevalence in successful therapeutic agents stems from its unique electronic properties, metabolic stability, and its capacity to engage in various biological interactions. When functionalized with a carboxylic acid, the pyrazole scaffold gains a versatile handle for chemical modification, enabling the exploration of vast chemical space through esterification, amidation, and other coupling reactions.[1]
This guide focuses on the chemical structure and physical properties of a novel derivative, 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid . The strategic incorporation of a fluoroethyl group at the N1 position and an iodine atom at the C3 position is designed to modulate the compound's lipophilicity, metabolic stability, and potential for further synthetic elaboration. The fluoroethyl moiety can enhance binding affinity and improve pharmacokinetic properties, while the iodine atom serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions.[2]
This document provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and detailed analytical protocols for 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid, offering a foundational resource for researchers in drug discovery and development.
Predicted Physicochemical and Structural Properties
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₆H₆FIN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 312.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Carboxylic acids are typically crystalline solids at room temperature.[3] |
| Melting Point | 150-180 °C | The presence of intermolecular hydrogen bonding in carboxylic acid dimers generally leads to high melting points.[3][4] The exact value will be influenced by crystal packing. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group imparts some water solubility, but the halogenated pyrazole core is largely hydrophobic. Solubility in organic solvents is expected to be good.[5] |
| pKa | 3.0 - 4.5 | The electron-withdrawing effects of the pyrazole ring, iodine, and fluorine atoms are expected to increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. |
| LogP | 1.5 - 2.5 | The fluoroethyl and iodo substituents will increase lipophilicity compared to the parent pyrazole carboxylic acid. |
Chemical Structure:
Caption: Chemical structure of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid.
Proposed Synthetic Pathway
The synthesis of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can be envisioned through a multi-step process, commencing with the formation of the core pyrazole ring, followed by iodination, N-alkylation, and finally, hydrolysis of an ester protecting group.
Caption: Proposed synthetic workflow for 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid.
Detailed Experimental Protocol: A Proposed Synthesis
This protocol is a proposed synthetic route based on established methodologies for the synthesis of similar pyrazole derivatives.[6]
Step 1: Synthesis of Ethyl 3-iodo-1H-pyrazole-5-carboxylate
-
Pyrazole Ring Formation: Synthesize ethyl 1H-pyrazole-5-carboxylate via a Knorr-type pyrazole synthesis from a suitable 1,3-dicarbonyl compound and hydrazine.[6]
-
Iodination: To a solution of ethyl 1H-pyrazole-5-carboxylate in a suitable solvent (e.g., DMF or acetic acid), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine with an oxidizing agent. The reaction is typically stirred at room temperature to 60 °C until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 2: N-alkylation to yield Ethyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate
-
Deprotonation: To a solution of ethyl 3-iodo-1H-pyrazole-5-carboxylate in a polar aprotic solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate or sodium hydride at room temperature.[5] The mixture is stirred for a short period to allow for the formation of the pyrazolate anion.
-
Alkylation: 1-bromo-2-fluoroethane is added to the reaction mixture, which is then heated to a temperature between 60-80 °C. The reaction progress is monitored by TLC or LC-MS. The use of a phase-transfer catalyst may be beneficial in some cases.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the desired N-alkylated regioisomer.
Step 3: Hydrolysis to 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid
-
Saponification: The purified ethyl 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water. An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed.[6]
-
Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with a dilute mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization: A Predictive Approach
The following protocols outline the expected analytical data for 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid based on the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of pyrazoles.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 13.0-14.0 (s, 1H): Carboxylic acid proton (broad singlet).
-
δ 7.0-7.5 (s, 1H): Proton at the C4 position of the pyrazole ring.
-
δ 4.6-4.8 (t, 2H): Methylene group adjacent to the nitrogen (N-CH₂).
-
δ 4.8-5.0 (t, 2H): Methylene group adjacent to the fluorine (F-CH₂). The coupling pattern for the fluoroethyl group will be a triplet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 160-165: Carboxylic acid carbonyl carbon.
-
δ 140-145: C5 carbon of the pyrazole ring.
-
δ 110-115: C4 carbon of the pyrazole ring.
-
δ 80-85 (d, J(C-F) ≈ 170-180 Hz): Carbon of the methylene group attached to fluorine.
-
δ 75-80: C3 carbon of the pyrazole ring (attached to iodine).
-
δ 50-55: Carbon of the methylene group attached to the nitrogen.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.[7]
-
1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.[8]
-
1200-1000 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Expected [M-H]⁻ or [M+H]⁺: Depending on the ionization mode, a peak corresponding to the molecular weight of the compound is expected.
-
Key Fragmentation Pathways:
Caption: A typical analytical workflow for the characterization of the target compound.
Conclusion and Future Perspectives
This technical guide provides a comprehensive, albeit predictive, overview of the synthesis, physicochemical properties, and analytical characterization of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid. The proposed synthetic route is based on well-established chemical transformations, offering a reliable starting point for its preparation. The predicted properties and spectroscopic data provide a framework for the characterization and quality control of this novel compound.
The unique combination of a fluoroethyl group and an iodine atom on the pyrazole carboxylic acid scaffold makes this molecule a highly promising building block for the synthesis of novel bioactive compounds.[11][12] Further research into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery and development.
References
- The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). [Source name not available].
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2016, May 23). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). National Center for Biotechnology Information. [Link]
- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). [Source name not available].
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). National Center for Biotechnology Information. [Link]
-
A vibrational assignment for pyrazole. (n.d.). Royal Society of Chemistry. [Link]
-
Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. [Link]
-
Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021, October 27). ACS Publications. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, November 13). ResearchGate. [Link]
-
Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012, July 1). PubMed. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). [Source name not available].
-
Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (2026, February 22). ResearchGate. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. [Link]
- SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). [Source name not available].
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025, August 10). ResearchGate. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]
-
Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. [Link]
-
Nitration of N-(fluorodinitroethyl)pyrazoles. (n.d.). ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). arkat-usa.org. [Link]
- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23). [Source name not available].
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
- Physical Properties of Carboxylic Acids. (n.d.). [Source name not available].
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Source name not available].
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). Digital CSIC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Physical Properties of Carboxylic Acids [quimicaorganica.org]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
